2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate
CAS No.: 676154-51-1
Cat. No.: VC21513071
Molecular Formula: C23H17NO3S
Molecular Weight: 387.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676154-51-1 |
|---|---|
| Molecular Formula | C23H17NO3S |
| Molecular Weight | 387.5g/mol |
| IUPAC Name | (2-oxo-2-thiophen-2-ylethyl) 3-methyl-2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H17NO3S/c1-15-21(23(26)27-14-19(25)20-12-7-13-28-20)17-10-5-6-11-18(17)24-22(15)16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
| Standard InChI Key | GKLABBKKKVMGMZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Properties
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate possesses a complex molecular structure featuring several distinct functional groups that contribute to its chemical and biological behavior. The structure includes a quinoline ring fused with a thiophenyl group, which may enhance its pharmacological potential compared to other quinoline derivatives.
Chemical Identifiers and Properties
The following table presents key chemical identifiers and properties of the compound:
| Parameter | Value |
|---|---|
| CAS Number | 676154-51-1 |
| Molecular Formula | C23H17NO3S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | (2-oxo-2-thiophen-2-ylethyl) 3-methyl-2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H17NO3S/c1-15-21(23(26)27-14-19(25)20-12-7-13-28-20)17-10-5-6-11-18(17)24-22(15)16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
| Standard InChIKey | GKLABBKKKVMGMZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4 |
| PubChem Compound | Available in chemical databases |
Structural Features
The structural architecture of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate includes several key functional components:
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A quinoline core structure (bicyclic aromatic compound with fused benzene and pyridine rings)
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A methyl group at the 3-position of the quinoline ring
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A phenyl substituent at the 2-position of the quinoline ring
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A carboxylate group at the 4-position
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An ester linkage connecting the carboxylate to a 2-oxo-2-(thiophen-2-yl)ethyl group
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A thiophenyl group that introduces sulfur-containing heterocyclic properties
These structural elements collectively contribute to the compound's chemical reactivity, solubility profile, and potential interactions with biological targets. The combination of aromatic and heterocyclic rings creates a molecule with both hydrophobic and polar regions, potentially allowing for complex interactions with proteins and receptors.
Analytical Characterization
Comprehensive characterization of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate is essential for confirming its structure and purity before biological evaluation. Multiple analytical techniques are typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the compound's structure:
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1H-NMR would reveal signals corresponding to:
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The methyl group at the 3-position (typically a singlet around 2-3 ppm)
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Aromatic protons from the quinoline core, phenyl, and thiophenyl groups (multiplets in the 7-8.5 ppm range)
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Methylene protons of the ester linkage (typically a singlet around 5-6 ppm)
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13C-NMR would show:
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Carbonyl carbon signals (ester and ketone) in the 165-195 ppm range
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Aromatic carbon signals from the quinoline core, phenyl, and thiophenyl groups (120-160 ppm)
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Methyl carbon signal around 15-25 ppm
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Methylene carbon signal around 65-75 ppm
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Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural assignment. For 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate, the expected molecular ion peak would appear at m/z 387, corresponding to its molecular weight.
Infrared Spectroscopy
IR spectroscopy identifies functional groups through characteristic absorption bands:
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Carbonyl stretching vibrations (ester and ketone) typically appearing around 1700-1750 cm-1
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C=C and C=N stretching vibrations from the aromatic and heterocyclic rings (1400-1600 cm-1)
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C-S stretching vibrations from the thiophenyl group (600-800 cm-1)
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate:
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High-Performance Liquid Chromatography (HPLC) allows for quantitative analysis of purity
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Thin-Layer Chromatography (TLC) provides a simple method for monitoring reaction progress and initial purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS) might be applicable for analyzing volatile derivatives or degradation products
Physical Property Measurements
Additional physical characterization techniques include:
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Melting point determination to confirm purity and identity
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Solubility profiling in various solvents to guide formulation strategies
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X-ray crystallography (when crystals are available) to definitively establish three-dimensional structure
These comprehensive analytical approaches collectively provide robust evidence for structural confirmation and purity assessment of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate.
Research Applications and Future Directions
2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate has several potential research applications across multiple scientific disciplines, particularly in medicinal chemistry and drug development.
Drug Discovery Applications
The compound serves as a valuable scaffold for developing novel therapeutic agents with potential applications in:
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Antimicrobial drug development: Building on the known antibacterial properties of quinoline derivatives, researchers could explore modifications to enhance activity against resistant bacterial strains
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Antimalarial research: The quinoline structure has historical significance in antimalarial drug development, suggesting potential applications against Plasmodium species
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Anti-inflammatory agent development: Related compounds have shown promising anti-inflammatory activities through multiple mechanisms
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Cancer therapeutics: The potential anticancer properties of quinoline derivatives make this compound a candidate for anticancer drug development programs
Structure-Activity Relationship Studies
The well-defined structure of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate provides an excellent starting point for systematic structure-activity relationship studies:
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Modification of the thiophenyl group to other heterocycles to examine effects on biological activity
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Variation of the methyl substituent at the 3-position to optimize potency and selectivity
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Exploration of alternative ester linkages to improve pharmacokinetic properties
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Investigation of additional substituents on the quinoline core to enhance target binding
Molecular Modeling and Computational Studies
Computational approaches can provide valuable insights into the compound's potential interactions with biological targets:
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Molecular docking studies to predict binding to potential protein targets
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Molecular dynamics simulations to understand conformational flexibility and binding stability
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Quantitative structure-activity relationship (QSAR) modeling to guide structural optimization
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Prediction of ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties to anticipate in vivo behavior
Synthetic Methodology Development
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate provides opportunities for developing and optimizing synthetic methodologies:
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Exploration of green chemistry approaches to improve efficiency and reduce environmental impact
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Development of novel catalytic systems for key transformation steps
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Investigation of one-pot multi-component reactions to streamline the synthetic route
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Adaptation of continuous flow chemistry techniques for scalable production
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